molecular formula C15H11F3N4O B5654841 2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5654841
M. Wt: 320.27 g/mol
InChI Key: AJKYBBYLTUKUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of benzotriazole, which is a heterocyclic compound containing a benzene ring fused to a triazole ring. Benzotriazole derivatives have been extensively studied due to their diverse pharmacological activities and applications in various fields of chemistry.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an efficient coupling reagent for the esterification of carboxylic acids with alcohols and phenols under mild conditions (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008). This method facilitates the synthesis of various acetamide derivatives, including the compound of interest, by providing good to high yields in acetonitrile at room temperature.

Molecular Structure Analysis

Benzotriazole derivatives demonstrate a variety of molecular structures, often influenced by the nature of the substituents on the benzotriazole and acetamide groups. The molecular structure can significantly affect the chemical and physical properties of these compounds, including their reactivity, solubility, and biological activity.

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, including esterification, amidation, and phenylhydrazation, utilizing TBTU as a coupling reagent (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007). These reactions proceed smoothly under mild conditions, offering a versatile approach to modifying the structure and enhancing the properties of benzotriazole derivatives.

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties can be tailored by modifying the molecular structure through the introduction of different substituents on the benzotriazole and acetamide groups.

Chemical Properties Analysis

The chemical properties of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide and its derivatives, including reactivity, stability, and biological activity, are influenced by the presence of the benzotriazole moiety and the specific substituents attached to it. These compounds have been explored for their potential as anti-infective agents due to their significant antimicrobial activity (Jamkhandi & Disouza, 2012).

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c16-15(17,18)10-4-3-5-11(8-10)19-14(23)9-22-13-7-2-1-6-12(13)20-21-22/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKYBBYLTUKUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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